molecular formula C14H11NO6 B5867773 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone CAS No. 137987-89-4

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B5867773
CAS No.: 137987-89-4
M. Wt: 289.24 g/mol
InChI Key: LXRDYFUDWUKCMP-UHFFFAOYSA-N
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Description

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone, also known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). It has been used for centuries by Native Americans for medicinal purposes. In recent years, NDGA has gained attention in the scientific community for its potential therapeutic properties.

Mechanism of Action

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone exerts its effects through several mechanisms. It inhibits the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance mitochondrial function. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone has several advantages for use in lab experiments. It is a natural compound, which makes it more biologically relevant than synthetic compounds. This compound is also readily available and relatively inexpensive. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. This compound can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the investigation of the potential synergistic effects of this compound with other compounds, such as other natural compounds or synthetic drugs. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological systems.

Synthesis Methods

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone can be synthesized from gallic acid and 4-nitrophenol through a reaction catalyzed by potassium carbonate. The reaction yields this compound in high purity and yield.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antiviral activities. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c16-10-3-6-12(13(17)7-10)14(18)8-21-11-4-1-9(2-5-11)15(19)20/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRDYFUDWUKCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160415
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-89-4
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137987-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DIHYDROXYPHENYL)-2-(4-NITROPHENOXY)ETHANONE
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